molecular formula C7H7IN2 B1365710 3-Cyano-1-methylpyridinium iodide CAS No. 1004-16-6

3-Cyano-1-methylpyridinium iodide

Cat. No. B1365710
CAS RN: 1004-16-6
M. Wt: 246.05 g/mol
InChI Key: QOYXETVGUYSYRK-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The crystal structure of the compound involves the formation of inversion-related dimers via weak pairwise C—H⋯N hydrogen bonds . In these dimers, the pyridinium rings are parallel to one another with their mean planes separated by a normal distance of approximately 0.28 Å .


Chemical Reactions Analysis

The compound has been studied in the context of electrochemical reduction . It reacts with aqueous methylamine or ethylamine to produce 1-alkyl-3-alkyliminomethyl-2-imino-1,2-dihydropyridines and related aldehydes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.05 . It is a powder that is stored at room temperature . The melting point is between 194-196°C .

Scientific Research Applications

Chemical Reactions and Properties

  • Chemical Behavior in Reactions : 3-Cyano-1-methylpyridinium iodide shows specific chemical behaviors in reactions with other compounds. For instance, it undergoes no ring cleavage but alters only the functional group when interacting with certain chemicals. This property is significant for understanding its chemical stability and reactivity in various conditions (Möhrle & Niessen, 2000).

  • Crystal Properties : The crystallization properties of 3-cyano-N-methylpyridinium iodide have been studied, highlighting its potential in materials science. It crystallizes as yellow needles and exhibits weak hydrogen bonds, which could influence its use in crystal engineering (Koplitz et al., 2003).

Materials Science and Engineering

  • Semiconducting Properties : Studies have revealed the potential use of 3-Cyano-1-methylpyridinium iodide in the field of semiconductors. Its interaction with other materials could lead to the development of new semiconducting materials with unique properties (Glavcheva et al., 2004).

  • Optical Materials : The compound's involvement in the formation of nonlinear optical materials suggests its applicability in the development of optical devices and technologies (Glavcheva et al., 2004).

Photophysical and Electrochemical Applications

  • Photoinduced Electron Transfer : The study of trans-1-methyl-4-[4-R-styryl]pyridinium iodide, a related compound, in solutions of low polarity showed significant red-shift and enhanced quantum yield due to photoinduced electron transfer. This property could be leveraged in developing new photophysical applications (Görner, 2011).

  • Electrical and Magnetic Properties : The study of iodide salts of methylpyridinium-substituted verdazyl radicals indicates potential applications in magnetic and electrical domains, such as organic magnetic semiconductors (Mukai et al., 2003).

Solar Cell Applications

  • Dye-Sensitized Solar Cells : The use of 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, a compound related to 3-Cyano-1-methylpyridinium iodide, as an iodide source in dye-sensitized solar cells, suggests potential applications in the field of renewable energy (Wu et al., 2013).

  • Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications, involving the cyano-acrylic acid group, which is structurally related to 3-Cyano-1-methylpyridinium iodide, highlights its potential use in the enhancement of solar cell efficiency (Kim et al., 2006).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on the topic of 3-Cyano-1-methylpyridinium iodide. These include studies on its electrochemical reduction , its reaction with aqueous methylamine or ethylamine , and its use as a model compound in the study of the electrochemical reduction of nicotinamide adenine dinucleotide .

properties

IUPAC Name

1-methylpyridin-1-ium-3-carbonitrile;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYXETVGUYSYRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458786
Record name 3-CYANO-1-METHYLPYRIDINIUM IODIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004-16-6
Record name Pyridinium, 3-cyano-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 138815
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166
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Record name NSC138815
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-CYANO-1-METHYLPYRIDINIUM IODIDE
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Synthesis routes and methods

Procedure details

3-Cyanopyridine (1) (104 g, 1 mol) and methyl iodide (150 g, 1.06 mol) in acetone (500 ml) was stirred for 5 hours at room temperature. Then more methyl iodide (20 g, 0.14 mol) was added, and the reaction mixture was stirred overnight at room temperature. The mixture was filtered and the solid product was washed with acetone (100 ml) and then thoroughly with ether. After drying, 199 g (0.81 mol, 81%) of the title compound were obtained, M.P. 145°-150° C.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-cyano-1-methylpyridinium iodide react under basic conditions?

A1: 3-Cyano-1-methylpyridinium iodide undergoes interesting transformations in the presence of aqueous sodium hydroxide. [, , ] One pathway involves ring-opening of the pseudo-base, ultimately leading to the formation of 2-methylaminopyridine-3-carbaldehyde and its corresponding methylimine. [] Additionally, dihydropyridines and pyridones have been identified as products in this reaction. [, ] This reactivity highlights the susceptibility of the pyridinium ring to nucleophilic attack under basic conditions.

Q2: Can 3-cyano-1-methylpyridinium iodide mimic the electrochemical behavior of NAD?

A2: Yes, 3-cyano-1-methylpyridinium iodide has been investigated as a model compound for NAD due to its similar electrochemical reduction properties. [, ] While specific details about the reduction mechanism and products require further investigation, this area of research holds potential for understanding biological redox processes.

Q3: Beyond sodium hydroxide, does 3-cyano-1-methylpyridinium iodide react with other nucleophiles?

A3: Yes, studies have shown that 3-cyano-1-methylpyridinium iodide reacts with ammonia and various amines in aqueous solutions. [] The specific products and reaction pathways likely depend on the nature of the amine employed, offering opportunities for further exploration of this compound's reactivity and potential applications in organic synthesis.

Q4: Are there spectroscopic techniques useful for characterizing the products formed from reactions with 3-cyano-1-methylpyridinium iodide?

A4: Absolutely. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in identifying and characterizing the products formed in reactions involving 3-cyano-1-methylpyridinium iodide. [] For instance, the structure of 2-methylaminopyridine-3-carbaldehyde, a key product formed under basic conditions, was elucidated using NMR data. []

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